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Compound of Interest

Compound Name: Tyrosinase-IN-23

Cat. No.: B12364499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tyrosinase-IN-23, also identified as compound 11m in the primary literature, is a novel

synthetic small molecule that acts as a competitive inhibitor of tyrosinase, the rate-limiting

enzyme in melanin biosynthesis. Its inhibitory activity against mushroom tyrosinase makes it a

valuable tool compound for in vitro studies of melanogenesis and for the screening and

characterization of potential depigmenting agents. These application notes provide an overview

of its biochemical activity and detailed protocols for its use in enzymatic assays.

Chemical Information
Identifier Value

Compound Name Tyrosinase-IN-23

Synonym Compd 11m

Molecular Formula C₂₆H₂₄N₆O₆

Molecular Weight 516.51 g/mol

SMILES

O=C(NC1=CC=C(OC)C=C1)CN2N=NC(COC3=

CC=C(/C=N\NC(C4=CC(O)=CC(O)=C4)=O)C=

C3)=C2
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Biochemical Data
Tyrosinase-IN-23 has been characterized as a potent inhibitor of mushroom tyrosinase. The

following table summarizes its in vitro activity.

Parameter Value Reference

Target Mushroom Tyrosinase [1][2]

IC₅₀ 55.39 ± 4.93 µM [1][2]

Inhibition Type Competitive [1][2]

Mechanism of Action
Tyrosinase-IN-23 functions as a competitive inhibitor of tyrosinase. This mode of action

suggests that the compound binds to the active site of the enzyme, thereby preventing the

substrate (e.g., L-DOPA) from binding and being converted to dopaquinone, a key intermediate

in the melanin synthesis pathway. Molecular docking studies from the source literature suggest

that the 3,5-dihydroxybenzoyl-hydrazineylidene moiety of Tyrosinase-IN-23 plays a crucial role

in its binding to the di-copper active site of the enzyme.
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Figure 1. Mechanism of action of Tyrosinase-IN-23.
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Experimental Protocols
The following protocols are based on the methods described in the primary literature for the

characterization of Tyrosinase-IN-23[1][2].

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition
Assay
This protocol details the procedure to determine the inhibitory activity of Tyrosinase-IN-23
against mushroom tyrosinase using L-DOPA as a substrate.

Materials:

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

L-DOPA (L-3,4-dihydroxyphenylalanine)

Tyrosinase-IN-23

Dimethyl sulfoxide (DMSO)

Phosphate buffer (50 mM, pH 6.8)

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare a 50 mM phosphate buffer (pH 6.8).

Prepare a stock solution of mushroom tyrosinase (200 units/mL) in phosphate buffer.

Prepare a 2 mM L-DOPA solution in phosphate buffer.
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Prepare a stock solution of Tyrosinase-IN-23 in DMSO. Further dilute with phosphate

buffer to achieve a range of desired test concentrations. Ensure the final DMSO

concentration in the assay does not exceed 1%.

Assay Protocol:

In a 96-well plate, add the following to each well:

20 µL of mushroom tyrosinase solution (200 units/mL)

10 µL of Tyrosinase-IN-23 solution at various concentrations (or vehicle control)

170 µL of L-DOPA solution (2 mM)

The final volume in each well should be 200 µL.

For the blank, use 20 µL of phosphate buffer instead of the enzyme solution.

A positive control, such as kojic acid, should be run in parallel.

Incubation and Measurement:

Incubate the plate at 37°C for 15 minutes.

Measure the absorbance at 475 nm using a microplate reader. This wavelength

corresponds to the formation of dopachrome.

Data Analysis:

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition =

[(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the

enzyme reaction with the vehicle control, and A_sample is the absorbance of the enzyme

reaction with Tyrosinase-IN-23.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.
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Figure 2. Workflow for the in vitro tyrosinase inhibition assay.

Protocol 2: Kinetic Analysis of Tyrosinase Inhibition
This protocol is used to determine the mode of inhibition of Tyrosinase-IN-23.

Materials:

Same as Protocol 1.

Procedure:

Assay Setup:

Perform the tyrosinase activity assay as described in Protocol 1, but with varying

concentrations of both the substrate (L-DOPA) and the inhibitor (Tyrosinase-IN-23).

Typically, a range of at least three different concentrations of L-DOPA and three different

concentrations of Tyrosinase-IN-23 (including a zero-inhibitor control) are used.

Data Collection:

Measure the initial reaction velocity (rate of dopachrome formation) for each combination

of substrate and inhibitor concentration by taking kinetic readings over a short period (e.g.,

every minute for 5-10 minutes).

Data Analysis:
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Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor

concentration.

Analyze the pattern of the lines to determine the type of inhibition:

Competitive inhibition: The lines will intersect on the y-axis (Vmax remains the same,

Km increases).

Non-competitive inhibition: The lines will intersect on the x-axis (Km remains the same,

Vmax decreases).

Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

Mixed inhibition: The lines will intersect in the second or third quadrant.

Safety and Handling
Tyrosinase-IN-23 is intended for research use only. Standard laboratory safety precautions

should be followed. Wear appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat. Handle the compound in a well-ventilated area. For detailed

safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Ordering Information
Supplier Product Number

MedChemExpress HY-161241

TargetMol T9A8678

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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